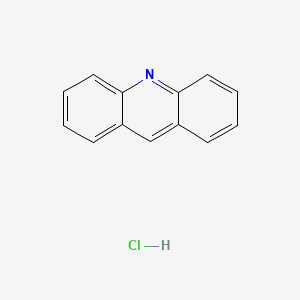

Acridine hydrochloride

Description

Properties

IUPAC Name |

acridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N.ClH/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)14-12;/h1-9H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUESTGHCVFYOLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=N2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80938998 | |

| Record name | Acridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80938998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17784-47-3 | |

| Record name | Acridine, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17784-47-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80938998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acridinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.950 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Acridine hydrochloride chemical properties and structure

An In-depth Technical Guide on the Chemical Properties and Structure of Acridine (B1665455) Hydrochloride

Introduction

Acridine hydrochloride is a fluorescent, heterocyclic organic compound that serves as a fundamental scaffold in the development of various dyes and pharmaceutical agents.[1][2] As the hydrochloride salt of acridine, it exhibits increased aqueous solubility, making it suitable for a range of biological applications.[3][4] Acridine derivatives are notable for their roles as antiseptics, anticancer agents, and antimalarials, primarily due to their ability to interact with DNA.[5][6] This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and mechanism of action of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

The key chemical and physical properties of this compound are summarized below. These properties are crucial for its application in both laboratory and industrial settings.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₉N·HCl or C₁₃H₁₀ClN | [7][8] |

| Molecular Weight | 215.68 g/mol | [7][8] |

| Appearance | Light green to yellow or brown crystalline powder/solid | [3][9] |

| Melting Point | 250-255 °C (decomposes) | [1][3][9] |

| Boiling Point | Not available for the hydrochloride salt (Base acridine: 346 °C) | [5] |

| Solubility | Soluble in water | [3] |

| pKa (of parent acridine) | 5.6 | [5][10] |

| Spectral Properties | Solutions of its salts exhibit green fluorescence | [11] |

Chemical Structure

Acridine is a tricyclic aromatic heterocycle, structurally analogous to anthracene (B1667546) but with one of the central carbon-hydrogen (CH) groups replaced by a nitrogen atom.[11] this compound is the salt form, where the lone pair of electrons on the nitrogen atom accepts a proton from hydrochloric acid, forming a positively charged acridinium (B8443388) cation and a chloride anion.[7][12] This protonation enhances the compound's polarity and water solubility.

Caption: Chemical structure of Acridinium Chloride.

Experimental Protocols

Synthesis of the Acridine Core

Several methods are established for the synthesis of the acridine nucleus. The Bernthsen and Ullmann syntheses are two of the most common.

-

Bernthsen Acridine Synthesis: This method involves the condensation of diphenylamine (B1679370) with a carboxylic acid (or its derivative) in the presence of a Lewis acid catalyst like zinc chloride at high temperatures.[5][12][13] The reaction proceeds through acylation of the diphenylamine, followed by cyclization and dehydration to form the 9-substituted acridine.[14]

References

- 1. This compound | 17784-47-3 [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. fishersci.com [fishersci.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. ptfarm.pl [ptfarm.pl]

- 6. Medicinal chemistry of acridine and its analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Acridine, hydrochloride | C13H9N.ClH | CID 2849400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. This compound Hydrate | CAS 17784-47-3 | Chemical-Suppliers [chemical-suppliers.eu]

- 10. Exploring the molecular landscape of multicomponent crystals formed by naproxen drug and acridines - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE00890D [pubs.rsc.org]

- 11. Acridine | C13H9N | CID 9215 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Synthesis, Reactions and Medicinal Uses of Acridine | Pharmaguideline [pharmaguideline.com]

- 13. Acridine and Its Derivatives: Synthesis, Biological, and Anticorrosion Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

An In-depth Technical Guide to the Synthesis and Purification of Acridine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core methodologies for the synthesis and purification of acridine (B1665455) hydrochloride, a crucial heterocyclic compound with significant applications in medicinal chemistry and material science. The following sections detail established synthetic routes, including the Bernthsen acridine synthesis, and provide robust protocols for purification to achieve high-purity acridine hydrochloride suitable for research and development purposes.

Synthesis of this compound

The synthesis of the acridine core can be achieved through several methods, with the Bernthsen acridine synthesis being a prominent and versatile approach. This method involves the condensation of a diarylamine with a carboxylic acid in the presence of a Lewis acid catalyst, typically zinc chloride.[1][2] Modern variations of this synthesis often employ microwave irradiation to significantly reduce reaction times and improve yields.[3]

General Synthesis Pathway: Bernthsen Acridine Synthesis

The Bernthsen synthesis follows a general pathway involving the reaction of diphenylamine (B1679370) with a carboxylic acid (formic acid for unsubstituted acridine) in the presence of zinc chloride at elevated temperatures. The reaction proceeds through an initial acylation of the diarylamine, followed by a cyclization and dehydration to form the acridine ring system. The resulting acridine base is then converted to its hydrochloride salt.

Experimental Protocols

This protocol describes the traditional method for synthesizing the acridine base, which is the precursor to this compound.

Materials:

-

Diphenylamine

-

Formic acid

-

Anhydrous zinc chloride

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine diphenylamine and an excess of formic acid.

-

Carefully add anhydrous zinc chloride to the mixture. The molar ratio of diphenylamine to zinc chloride is typically 1:2.

-

Heat the reaction mixture to 200-270°C and maintain this temperature for up to 24 hours.[2]

-

After cooling, the reaction mixture is treated with aqueous ammonia (B1221849) to neutralize the acid and precipitate the crude acridine base.

-

The crude product is collected by filtration, washed with water until the filtrate is neutral, and then dried.

This modern approach offers a significant reduction in reaction time and often leads to improved yields. The following is a general procedure for the synthesis of 9-substituted acridines.[3]

Materials:

-

Diarylamine (e.g., Diphenylamine)

-

Carboxylic acid (e.g., Acetic acid for 9-methylacridine)

-

Anhydrous zinc chloride

Procedure:

-

In a microwave-safe reaction vessel, mix the diarylamine (e.g., 2.0 mmol), the carboxylic acid (e.g., 20.0 mmol), and anhydrous zinc chloride (e.g., 8.0 mmol).[3]

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the mixture with microwaves (e.g., 200 W) at a temperature of 200-210°C for a short duration, typically 5-10 minutes.[3]

-

After cooling, add 28% aqueous ammonia (e.g., 4 mL) to the reaction mixture and stir.[3]

-

Filter the resulting slurry and wash the residue with water until the filtrate is neutral.[3]

-

Dry the residue and extract the product with a suitable organic solvent, such as ethyl acetate.[3]

-

Dry the organic extract over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the crude 9-substituted acridine.[3]

The acridine base, obtained from either of the above methods, can be converted to its hydrochloride salt.

Materials:

-

Crude acridine base

-

Concentrated hydrochloric acid

-

Suitable solvent (e.g., ethanol (B145695), benzene)

Procedure:

-

Dissolve the crude acridine base in a suitable solvent like ethanol or benzene.

-

Slowly add concentrated hydrochloric acid to the solution while stirring.

-

The this compound will precipitate out of the solution as it is generally less soluble than the free base in these solvents.

-

Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Quantitative Data for Synthesis

The yields of the Bernthsen acridine synthesis can vary significantly depending on the specific reactants and reaction conditions.

| Synthesis Method | Reactants | Product | Yield (%) | Reference |

| Conventional Heating | Diphenylamine, Acetic Acid, ZnCl₂ | 9-Methylacridine | ~82% | [3] |

| Microwave Irradiation (5 min) | Diphenylamine, Acetic Acid, ZnCl₂ | 9-Methylacridine | 70-79% | [3] |

| Microwave Irradiation (7 min) | N-(1-Naphthyl)aniline, 1-Naphthoic Acid, ZnCl₂ | 9-(1-Naphthyl)benz[a]acridine | 50% | [3] |

Purification of this compound

Purification of the crude this compound is crucial to remove unreacted starting materials, by-products, and colored impurities. The most common methods are recrystallization and column chromatography.

General Purification Workflow

A typical purification strategy involves an initial purification of the crude acridine base, followed by conversion to the hydrochloride salt and a final recrystallization step.

Experimental Protocols for Purification

This step is performed on the crude acridine base before its conversion to the hydrochloride salt to remove non-basic impurities.

Materials:

-

Crude acridine base

-

Silica (B1680970) gel (for column chromatography)

-

Eluent: A mixture of non-polar and polar solvents (e.g., toluene (B28343) and ethyl acetate)[3]

Procedure:

-

Prepare a silica gel column in a suitable non-polar solvent.

-

Dissolve the crude acridine base in a minimum amount of the eluent and load it onto the column.

-

Elute the column with a solvent system of increasing polarity, for example, starting with toluene and gradually increasing the proportion of ethyl acetate.[3]

-

Collect the fractions and monitor them by thin-layer chromatography (TLC).

-

Combine the fractions containing the pure acridine base and evaporate the solvent.

Recrystallization is a highly effective method for obtaining pure crystalline this compound. The choice of solvent is critical for successful recrystallization. This compound is generally soluble in polar solvents like water and ethanol.[4]

Materials:

-

Crude this compound

-

Recrystallization solvent (e.g., ethanol, water, or a mixture)

Procedure:

-

Dissolve the crude this compound in a minimum amount of the chosen hot solvent.

-

If the solution is colored, a small amount of activated charcoal can be added to adsorb colored impurities.

-

Hot filter the solution to remove the charcoal and any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Collect the pure crystals by filtration.

-

Wash the crystals with a small amount of cold solvent and dry them under vacuum.

Purity Assessment

The purity of the final this compound product can be assessed using several analytical techniques.

| Analytical Technique | Purpose | Typical Parameters |

| Melting Point | Determination of purity and identity | Pure this compound has a sharp melting point. Acridine orange, a derivative, melts at 284-287 °C.[5] |

| HPLC | Quantification of purity and detection of impurities | Reversed-phase columns are often used. A mobile phase of acetonitrile (B52724) and water with an acidic modifier is common.[6] |

| NMR Spectroscopy | Structural confirmation and purity assessment | ¹H and ¹³C NMR provide detailed structural information. |

| FTIR Spectroscopy | Identification of functional groups | Characteristic peaks for the aromatic rings and the N-H bond of the hydrochloride salt can be observed. |

Conclusion

The synthesis and purification of this compound are well-established processes that can be optimized for both laboratory and larger-scale production. The Bernthsen acridine synthesis, particularly with microwave assistance, offers an efficient route to the acridine core. Subsequent purification via column chromatography of the free base and recrystallization of the hydrochloride salt are effective methods for achieving high-purity material. Careful execution of these protocols and rigorous analytical characterization are essential for obtaining this compound of a quality suitable for demanding applications in research and drug development.

References

- 1. Acridine | C13H9N | CID 9215 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mt.com [mt.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. ACRIDINE ORANGE | 65-61-2 [chemicalbook.com]

- 5. Synthesis and in silico studies of quinoline appended acridine via conventional and green methods: photophysical analysis of novel fluorophore for picric acid detection using a ‘turn-off' fluorescence approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Separation of Acridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

Acridine Hydrochloride: A Technical Guide to Solubility and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of acridine (B1665455) hydrochloride and its derivatives in various solvents. It also delves into the compound's primary mechanism of action as a DNA intercalator and topoisomerase inhibitor, offering detailed experimental protocols and visual representations of these biological processes.

Solubility of Acridine and its Derivatives

Data Presentation: Solubility of Acridine and Acridine Orange Hydrochloride

| Compound | Solvent | Temperature (°C) | Solubility | Qualitative Description |

| Acridine | Water (hot) | - | - | Slightly Soluble |

| Acridine | Water | 24 | 38.4 mg/L | - |

| Acridine | Ethanol | 20 | 1 g in 6 mL | Very Soluble |

| Acridine | Benzene | 20 | 1 g in 5 mL | Very Soluble |

| Acridine | Carbon Disulfide | - | - | Very Soluble |

| Acridine | Ether | 20 | 1 g in 16 mL | Soluble |

| Acridine Orange Hydrochloride | Water | - | 50 mg/mL | Soluble |

| Acridine Orange Hydrochloride | DMSO | - | 25 mg/mL | Soluble |

| Acridine Orange Hydrochloride | Ethanol | - | ≥30.5 mg/mL | Soluble |

Note: The quantitative data for Acridine Orange hydrochloride may not be fully representative of the solubility of the parent acridine hydrochloride. Researchers should determine the solubility of this compound for their specific experimental conditions.

Experimental Protocol: Determination of Aqueous Solubility by the Shake-Flask Method

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.

Objective: To determine the saturation concentration of this compound in an aqueous buffer at a controlled temperature.

Materials:

-

This compound

-

Selected aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Thermostatic shaker water bath

-

Centrifuge

-

Syringe filters (0.22 µm)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-performance liquid chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer.

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the aqueous buffer in a sealed, airtight container (e.g., a glass vial). The presence of undissolved solid is essential to ensure that equilibrium is reached from a state of supersaturation.

-

Equilibration: Place the sealed container in a thermostatic shaker water bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium. The shaking should be vigorous enough to ensure thorough mixing but not so aggressive as to cause foaming or aerosol formation.

-

Phase Separation: After the equilibration period, remove the container from the shaker and allow it to stand undisturbed at the same temperature to let the excess solid settle. To ensure complete separation of the solid and liquid phases, centrifuge the sample at the equilibration temperature.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant using a pipette. To remove any remaining undissolved microparticles, filter the aliquot through a syringe filter (0.22 µm) that has been pre-equilibrated at the experimental temperature. The first few drops of the filtrate should be discarded to avoid any potential adsorption of the compound onto the filter membrane.

-

Quantification: Accurately dilute the filtered saturated solution with the aqueous buffer to a concentration that falls within the linear range of the analytical method. Analyze the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometry method.

-

Calculation: Calculate the solubility of this compound in the aqueous buffer using the following formula:

Solubility (mg/mL) = (Concentration of diluted sample (mg/mL)) x (Dilution factor)

Experimental Workflow for Solubility Determination

Caption: Workflow for the shake-flask solubility determination method.

Mechanism of Action: DNA Intercalation and Topoisomerase Inhibition

Acridine derivatives primarily exert their biological effects, including their anticancer properties, through two interconnected mechanisms: intercalation into the DNA double helix and subsequent inhibition of topoisomerase enzymes.

DNA Intercalation:

The planar, aromatic ring structure of acridine allows it to insert itself between the base pairs of a DNA molecule. This process, known as intercalation, is stabilized by π-π stacking interactions with the DNA bases. This insertion causes a local unwinding of the DNA helix, leading to structural distortions that interfere with DNA replication and transcription.

Topoisomerase Inhibition:

Topoisomerases are essential enzymes that manage the topological state of DNA by catalyzing the breaking and rejoining of DNA strands. Acridine derivatives can inhibit the function of topoisomerases, particularly topoisomerase II. By stabilizing the transient covalent complex formed between topoisomerase II and DNA (the cleavage complex), acridine compounds prevent the re-ligation of the DNA strands. This leads to the accumulation of double-strand breaks, which triggers downstream cellular responses, including cell cycle arrest and apoptosis.

Signaling Pathway of this compound's Cytotoxic Effects

Caption: Mechanism of action of this compound leading to cytotoxicity.

Acridine Hydrochloride: A Technical Guide to its Absorption and Emission Spectra

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the absorption and emission spectra of acridine (B1665455) hydrochloride. Acridine and its derivatives are a class of heterocyclic compounds that have garnered significant interest in various scientific fields, including medicinal chemistry and materials science, owing to their unique photophysical properties. In acidic environments, acridine becomes protonated to form the acridinium (B8443388) cation, the species responsible for the spectroscopic characteristics of acridine hydrochloride in solution. This guide details its spectral properties, outlines experimental protocols for their measurement, and provides visual representations of the underlying photophysical processes and experimental workflows.

Core Photophysical Properties of this compound (Acridinium Cation)

The photophysical properties of this compound are intrinsically linked to the electronic transitions of the acridinium cation. Upon absorption of ultraviolet or visible light, the molecule is promoted from its ground electronic state (S₀) to an excited singlet state (S₁ or S₂). The molecule can then return to the ground state through various radiative and non-radiative pathways, including fluorescence.

Data Presentation: Spectroscopic Parameters

The following table summarizes the key absorption and emission data for this compound (acridinium cation) in various solvents. It is important to note that the spectral properties can be influenced by the solvent polarity and proticity.

| Solvent/Condition | Absorption Maxima (λ_abs) (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Emission Maxima (λ_em) (nm) | Quantum Yield (Φ_F) | Fluorescence Lifetime (τ_F) (ns) |

| Acidic Aqueous Solution (HCl) | ~354, ~400 | Not Consistently Reported | ~479 | 0.27 | Not Consistently Reported |

| Acidic Methanol | Not Specifically Reported | Not Consistently Reported | ~475 | Not Reported | Not Consistently Reported |

| Acetonitrile | Not Specifically Reported | Not Consistently Reported | Not Consistently Reported | Not Reported | > 20 (for some derivatives) |

| Ethanol (Acidified) | ~350 (shoulder), ~400 | Not Consistently Reported | ~470 - 480 | Not Reported | Not Consistently Reported |

Note: The data presented is compiled from various sources and may show slight variations depending on the specific experimental conditions (e.g., acid concentration, temperature). Molar absorptivity values for the acridinium cation are not widely reported in the literature for a range of solvents.

Experimental Protocols

This section provides detailed methodologies for the characterization of the absorption and emission spectra of this compound.

Sample Preparation

-

Stock Solution Preparation: Accurately weigh a known mass of this compound powder. Dissolve the powder in a suitable solvent (e.g., ethanol, deionized water) in a volumetric flask to prepare a stock solution of a specific concentration (e.g., 1 mM). Ensure the powder is fully dissolved, using sonication if necessary.

-

Working Solution Preparation: Prepare a series of working solutions of varying concentrations by serial dilution of the stock solution using the same solvent. For acidic conditions, the solvent should be acidified with a small amount of a strong acid (e.g., HCl) to ensure complete protonation of the acridine. The final acid concentration should be reported.

-

Solvent Blank: Prepare a blank sample containing only the solvent (and acid, if used) for background correction.

UV-Vis Absorption Spectroscopy

-

Instrument Setup: Turn on the UV-Vis spectrophotometer and allow the lamp to warm up for at least 30 minutes for stable readings. Set the desired wavelength range for scanning (e.g., 200-600 nm).

-

Baseline Correction: Fill a quartz cuvette with the solvent blank and place it in the spectrophotometer. Perform a baseline correction to subtract the absorbance of the solvent.

-

Sample Measurement: Rinse the cuvette with the this compound working solution and then fill it. Place the cuvette in the sample holder and record the absorption spectrum.

-

Data Analysis: Identify the wavelengths of maximum absorbance (λ_abs).

-

Determination of Molar Absorptivity (ε):

-

Measure the absorbance of at least three different concentrations of the this compound solution at the determined λ_abs.

-

Plot a calibration curve of absorbance versus concentration.

-

According to the Beer-Lambert law (A = εcl), the molar absorptivity (ε) can be calculated from the slope of the linear fit of the calibration curve (where the path length 'l' is typically 1 cm).

-

Fluorescence Spectroscopy

-

Instrument Setup: Turn on the fluorescence spectrophotometer and allow the excitation lamp (e.g., Xenon arc lamp) to stabilize.

-

Excitation and Emission Wavelengths: Set the excitation wavelength (λ_ex) to one of the absorption maxima determined from the UV-Vis spectrum (e.g., 400 nm). Set the emission wavelength range to be scanned (e.g., 420-700 nm).

-

Slit Widths: Set the excitation and emission slit widths to control the spectral resolution and signal-to-noise ratio (e.g., 5 nm).

-

Blank Subtraction: Record the emission spectrum of the solvent blank to identify and subtract any background fluorescence or Raman scattering peaks.

-

Sample Measurement: Record the fluorescence emission spectrum of the this compound working solution.

-

Data Analysis: Identify the wavelength of maximum fluorescence emission (λ_em).

Fluorescence Quantum Yield (Φ_F) Determination (Relative Method)

-

Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region as this compound (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ_F = 0.54).

-

Absorbance Matching: Prepare a solution of the standard and the this compound sample with a low absorbance (typically < 0.1) at the same excitation wavelength to minimize inner filter effects.

-

Fluorescence Spectra Recording: Record the fluorescence emission spectra of both the standard and the sample under identical experimental conditions (excitation wavelength, slit widths).

-

Data Integration: Integrate the area under the corrected emission spectra for both the standard and the sample.

-

Quantum Yield Calculation: Calculate the quantum yield of the sample using the following equation:

Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

Where:

-

Φ is the quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key photophysical processes and the experimental workflow for the spectroscopic analysis of this compound.

Caption: Jablonski diagram illustrating the photophysical processes of this compound.

Caption: Experimental workflow for spectroscopic analysis of this compound.

Unlocking the Luminescent Potential: An In-depth Technical Guide to Acridine Hydrochloride's Fluorescence Quantum Yield

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the fluorescence quantum yield of acridine (B1665455) hydrochloride, a critical parameter for its application in various scientific domains, including drug development and cellular imaging. By understanding the factors that govern its fluorescence efficiency, researchers can harness the full potential of this versatile fluorophore.

Core Concepts: Fluorescence and Quantum Yield

Fluorescence is the emission of light by a substance that has absorbed light or other electromagnetic radiation. The fluorescence quantum yield (Φf) is a measure of the efficiency of this process, defined as the ratio of the number of photons emitted to the number of photons absorbed. A higher quantum yield signifies a more efficient conversion of absorbed light into fluorescence, a desirable characteristic for sensitive detection and imaging applications.

Quantitative Analysis of Acridine's Fluorescence Quantum Yield

The fluorescence quantum yield of acridine and its derivatives is highly sensitive to the molecular environment. Factors such as solvent polarity, pH, and intermolecular interactions significantly influence the emissive properties of these molecules. The protonated form of acridine, acridinium (B8443388), which is present in acridine hydrochloride solutions, generally exhibits a higher fluorescence quantum yield compared to the free base.

Below is a summary of reported fluorescence quantum yield values for acridine and its related compounds under various experimental conditions.

| Compound | Solvent | pH/Conditions | Excitation λ (nm) | Emission λ (nm) | Fluorescence Quantum Yield (Φf) | Reference |

| Acridine | Ethanol | - | - | - | 0.0079 | [1] |

| Acridine | - | Native State | - | - | < 0.01 | [2] |

| Acridinium | Aqueous Solution | - | 350 | - | 0.55 | [3] |

| Acridine Orange | Basic Ethanol | Basic | 400 | - | 0.2 | [4] |

| Acridine Orange (Protonated) | - | - | - | - | 0.46 | [5] |

| Acridine Yellow | Ethanol | - | 420 | - | 0.47 | [6] |

Factors Influencing Fluorescence Quantum Yield

The efficiency of fluorescence in this compound is governed by a delicate interplay of several factors. Understanding these is paramount for optimizing its use in experimental assays.

dot

Protonation of the acridine ring nitrogen at acidic pH leads to the formation of the acridinium cation, which typically exhibits enhanced fluorescence intensity and a higher quantum yield.[2] The polarity of the solvent can also significantly alter the energy levels of the excited state, thereby affecting the fluorescence efficiency. Furthermore, interactions with other molecules in the solution, such as quenchers or binding partners like DNA, can dramatically modulate the fluorescence output.[7]

Experimental Protocols for Fluorescence Quantum Yield Determination

The accurate measurement of fluorescence quantum yield is essential for the reliable application of this compound. The relative method, using a well-characterized fluorescence standard, is a commonly employed technique.

Relative Method Protocol

This protocol outlines the steps for determining the fluorescence quantum yield of this compound relative to a standard fluorophore.

-

Standard Selection: Choose a fluorescence standard with a known and stable quantum yield, and whose absorption and emission spectra overlap with that of this compound. Quinine sulfate (B86663) in 0.1 M H₂SO₄ is a common standard for the blue-green spectral region.

-

Solution Preparation:

-

Prepare a stock solution of the fluorescence standard of known concentration.

-

Prepare a stock solution of this compound of known concentration.

-

Prepare a series of dilutions for both the standard and the sample in the desired solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

-

-

Absorbance Measurement:

-

Using a UV-Vis spectrophotometer, measure the absorbance of each dilution of the standard and the sample at the chosen excitation wavelength.

-

Record the absorbance values.

-

-

Fluorescence Measurement:

-

Using a spectrofluorometer, record the fluorescence emission spectrum of each dilution of the standard and the sample. The excitation wavelength should be the same as that used for the absorbance measurements.

-

Ensure that the experimental parameters (e.g., excitation and emission slit widths, detector voltage) are kept constant for all measurements.

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission spectrum for each solution.

-

Plot a graph of the integrated fluorescence intensity versus absorbance for both the standard and the sample.

-

The slope of these plots (Gradient) is proportional to the fluorescence quantum yield.

-

-

Quantum Yield Calculation: The fluorescence quantum yield of the sample (Φf_sample) can be calculated using the following equation:

Φf_sample = Φf_std * (Grad_sample / Grad_std) * (n_sample² / n_std²)

where:

-

Φf_std is the fluorescence quantum yield of the standard.

-

Grad_sample and Grad_std are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.

-

n_sample and n_std are the refractive indices of the sample and standard solutions, respectively.

-

dot

Conclusion

This guide provides a foundational understanding of the fluorescence quantum yield of this compound. The provided data and protocols serve as a valuable resource for researchers aiming to utilize this fluorophore in their studies. By carefully considering the factors that influence its fluorescence and employing rigorous measurement techniques, the scientific community can continue to leverage the unique photophysical properties of this compound in a wide array of applications.

References

- 1. PhotochemCAD | Acridine [photochemcad.com]

- 2. Fluorescence enhancement of quinolines by protonation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ias.ac.in [ias.ac.in]

- 4. omlc.org [omlc.org]

- 5. benchchem.com [benchchem.com]

- 6. omlc.org [omlc.org]

- 7. Fluorescence decay and quantum yield characteristics of acridine orange and proflavine bound to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

Early Biological Investigations of Acridine Hydrochloride: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dawn of the 20th century marked a revolutionary period in medicine with the advent of chemotherapy, a term coined by Paul Ehrlich.[1] Central to these early explorations were synthetic dyes, which were systematically screened for their therapeutic properties. Among these, the acridine (B1665455) derivatives emerged as potent antibacterial agents, laying the groundwork for future antiseptic and chemotherapeutic developments. This technical guide provides an in-depth analysis of the seminal studies on the biological effects of acridine hydrochloride and its close derivatives, focusing on the pioneering work that first characterized their antibacterial properties and speculated on their mechanism of action.

The Dawn of Acridine Chemotherapy: Ehrlich and Browning's Contributions

Paul Ehrlich, in his quest for a "magica-pilula" (magic bullet), investigated various chemical substances for their selective toxicity against pathogens.[1] In 1912, Ehrlich and his colleague L. Benda first proposed the use of acridine dyes as antimicrobial agents.[2][3][4] This led to the synthesis of acriflavine (B1215748) (3,6-diamino-10-methylacridinium chloride) and proflavine (B1679165) (3,6-diaminoacridine), which would become the subjects of intense study.[5]

Carl Browning and his collaborators, working during World War I, conducted some of the most comprehensive early investigations into the antiseptic properties of these compounds. Their work was driven by the urgent need for effective antiseptics to treat wound infections on the battlefield.[6][7] They demonstrated that acriflavine and proflavine possessed high bactericidal and bacteriostatic potency, particularly against common wound pathogens like Staphylococcus aureus and Escherichia coli. A key finding of their research was that, unlike other antiseptics of the time, the activity of acridine derivatives was not diminished, but in fact enhanced, in the presence of serum.[5]

Quantitative Analysis of Antibacterial Potency

The early studies by Browning, Gulbransen, and Thornton provided crucial quantitative data on the bactericidal and bacteriostatic concentrations of acriflavine and proflavine. These experiments were foundational in establishing the efficacy of acridine derivatives.

Table 1: Bacteriostatic and Bactericidal Concentrations of Acriflavine and Proflavine (c. 1917)

| Organism | Medium | Bacteriostatic Concentration | Bactericidal Concentration |

| Staphylococcus aureus | Peptone Water | 1 in 20,000 | 1 in 20,000 |

| Serum | 1 in 100,000 to 1 in 200,000 | 1 in 100,000 | |

| Escherichia coli | Peptone Water | 1 in 2,000 | 1 in 1,000 |

| Serum | 1 in 20,000 to 1 in 40,000 | 1 in 20,000 | |

| Data extracted from Browning, C.H., Gulbransen, R., & Thornton, L.H.D. (1917). The Antiseptic Properties of Acriflavine and Proflavine, and Brilliant Green. British Medical Journal, 2(2951), 70-75. |

Table 2: Comparative Bactericidal Action of Antiseptics in Serum against S. aureus (c. 1917)

| Antiseptic | Concentration for Complete Sterilization |

| Acriflavine | 1 in 100,000 |

| Proflavine | 1 in 100,000 |

| Brilliant Green | 1 in 2,000 |

| Mercuric Chloride | 1 in 40,000 |

| Data extracted from Browning, C.H., Gulbransen, R., & Thornton, L.H.D. (1917). The Antiseptic Properties of Acriflavine and Proflavine, and Brilliant Green. British Medical Journal, 2(2951), 70-75. |

Elucidating the Mechanism of Action: From Ionization to Intercalation

The initial hypothesis for the mechanism of action of acridines was their ability to interfere with bacterial replication by binding to cellular components, particularly within the nucleus.[5] However, it was the later work of Adrien Albert that provided a more refined understanding based on physicochemical properties.

The Contribution of Adrien Albert: Ionization and Planarity

Adrien Albert, in his extensive studies from the 1940s onwards, established a clear structure-activity relationship for the antibacterial properties of acridines. His research culminated in the influential book, "The Acridines."[8] Albert demonstrated that for an acridine to be an effective antibacterial agent, it must possess two key properties:

-

Sufficient Ionization: The compound must be a strong enough base to be significantly ionized at the physiological pH of the infection site. He proposed that the active form of the drug is the acridinium (B8443388) cation.

-

Molecular Planarity: The acridine molecule must have a flat, planar structure to allow for close interaction with its biological target.

The Lerman Model: DNA Intercalation

The biological target of acridines was definitively identified in 1961 by Leonard Lerman, who proposed the theory of DNA intercalation .[9] Lerman's groundbreaking work showed that the planar acridine molecule inserts itself between the base pairs of the DNA double helix. This intercalation leads to a distortion of the DNA structure, causing it to unwind and lengthen. This structural alteration interferes with DNA replication and transcription, ultimately leading to the observed bacteriostatic and bactericidal effects.

Experimental Protocols of the Early 20th Century

The methodologies employed in the early studies of this compound, while lacking the sophistication of modern molecular biology, were rigorous for their time. The primary techniques used were broth dilution assays to determine the minimum inhibitory concentration (MIC) and bactericidal concentration.

Broth Dilution Assay for Bacteriostatic and Bactericidal Concentration

1. Preparation of Culture Media:

-

Peptone Water: A typical composition consisted of 1-2% peptone (a digest of animal protein) and 0.5% sodium chloride in distilled water.[3][10] This medium is rich in amino acids and peptides, providing the necessary nutrients for the growth of non-fastidious bacteria.[10]

-

Serum: Blood was collected and allowed to clot at room temperature. The clotted blood was then centrifuged, and the resulting supernatant (serum) was collected.[11] For use in bacteriological studies, the serum was often heat-inactivated to destroy complement proteins that could interfere with the experiment.

2. Inoculum Preparation:

-

A pure culture of the test bacterium was grown in a suitable liquid medium to a desired turbidity, which represented a standard number of viable organisms.

3. Serial Dilution of this compound:

-

A stock solution of this compound was prepared in sterile distilled water.

-

Serial dilutions of the stock solution were made in the chosen culture medium (peptone water or serum) in a series of test tubes.

4. Inoculation and Incubation:

-

A standardized volume of the bacterial inoculum was added to each dilution of the this compound, as well as to a control tube containing no antiseptic.

-

The tubes were then incubated at a constant temperature (typically 37°C) for a set period, often 24 to 48 hours.

5. Determination of Bacteriostatic and Bactericidal Action:

-

Bacteriostatic Concentration: The lowest concentration of this compound that completely inhibited visible growth (i.e., the tube remained clear) was recorded as the bacteriostatic concentration.

-

Bactericidal Concentration: To determine the bactericidal concentration, a small sample from each clear tube was subcultured onto a fresh, solid agar (B569324) medium. The plates were then incubated. The lowest concentration of this compound from which no growth occurred on the subculture plate was considered the bactericidal concentration, indicating that the bacteria had been killed rather than just inhibited.

Visualizing Early Concepts and Methodologies

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the evolving understanding of this compound's mechanism of action.

Conclusion

The early studies on the biological effects of this compound, spearheaded by pioneers like Paul Ehrlich and Carl Browning, were instrumental in establishing the field of antibacterial chemotherapy. Their meticulous, albeit technologically limited, investigations provided the first quantitative evidence of the potent antiseptic properties of acridine derivatives. This early work, which demonstrated the efficacy of acridines in complex biological environments like serum, set the stage for their widespread use as topical antiseptics. The later physicochemical studies by Adrien Albert, which highlighted the importance of ionization and molecular planarity, and the seminal discovery of DNA intercalation by Leonard Lerman, provided a robust scientific framework for understanding the activity of this important class of compounds. The foundational research detailed in this guide not only holds historical significance but also continues to inform the rational design of new antimicrobial and anticancer agents that target DNA.

References

- 1. Serum (blood) - Wikipedia [en.wikipedia.org]

- 2. Peptone water - Wikipedia [en.wikipedia.org]

- 3. exodocientifica.com.br [exodocientifica.com.br]

- 4. microbe-investigations.com [microbe-investigations.com]

- 5. 5. acridine pharmaceutical organic chemistry-3.pptx [slideshare.net]

- 6. THE ANTISEPTIC PROPERTIES OF ACRIFLAVINE AND PROFLAVINE, AND BRILLIANT GREEN: WITH SPECIAL REFERENCE TO SUITABILITY FOR WOUND THERAPY - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. FLAVINE AND BRILLIANT GREEN, POWERFUL ANTISEPTICS WITH LOW TOXICITY TO THE TISSUES: THEIR USE IN THE TREATMENT OF INFECTED WOUNDS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. THE ANTISEPTIC ACTION OF THE STYRYL-PYRIDINES AND STYRYL-QUINOLINES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. garfield.library.upenn.edu [garfield.library.upenn.edu]

- 10. microbenotes.com [microbenotes.com]

- 11. Blood Plasma and Serum Preparation | Thermo Fisher Scientific - TW [thermofisher.com]

Methodological & Application

Acridine Hydrochloride Staining Protocol for Live Cells: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acridine hydrochloride, commonly known as Acridine Orange (AO), is a versatile, cell-permeable fluorescent dye with metachromatic properties. This characteristic makes it an invaluable tool in cell biology for the real-time analysis of live cells. AO's fluorescence is dependent on its interaction with different cellular components, primarily nucleic acids and acidic organelles. This allows for the simultaneous visualization and assessment of various cellular states and compartments, including cell viability, lysosomal activity, and autophagy.[1][2]

When Acridine Orange intercalates with double-stranded DNA (dsDNA), it emits green fluorescence.[3] Conversely, its electrostatic interaction with single-stranded DNA (ssDNA) or RNA results in red fluorescence.[3] Furthermore, AO is a weak base that accumulates in acidic vesicular organelles (AVOs) such as lysosomes and autophagosomes.[2][4] In these acidic environments, AO becomes protonated and forms aggregates that emit a bright red-orange fluorescence.[2][4] This pH-dependent accumulation provides a reliable method for studying lysosomal function and the process of autophagy.

These application notes provide detailed protocols for utilizing Acridine Orange hydrochloride for staining live cells to analyze nucleic acids and acidic vesicular organelles.

Data Presentation

Spectral Properties of Acridine Orange

| Target Molecule/Organelle | Binding Mechanism | Excitation (nm) | Emission (nm) | Observed Color |

| Double-stranded DNA (dsDNA) | Intercalation | ~502 | ~525 | Green |

| Single-stranded DNA (ssDNA) / RNA | Electrostatic interactions, stacking | ~460 | ~650 | Red |

| Acidic Vesicular Organelles (e.g., lysosomes) | Protonation and aggregation | ~460-500 | ~640-650 | Red/Orange |

Recommended Staining Parameters

| Application | Recommended Concentration | Incubation Time |

| General Live Cell Staining (Nucleic Acids) | 1-5 µM (or 1-5 µg/mL) | 15-30 minutes |

| Staining of Acidic Vesicular Organelles (AVOs) | 1-5 µg/mL | 15-30 minutes |

| Cell Cycle Analysis (Flow Cytometry) | 20 µg/mL | ~1 minute |

Experimental Protocols

Protocol 1: General Staining of Live Cells for Nucleic Acid Visualization

This protocol outlines the fundamental procedure for staining live adherent or suspension cells with Acridine Orange to visualize the nucleus and cytoplasm.

Materials:

-

Acridine Orange hydrochloride (powder or stock solution)

-

Phosphate-Buffered Saline (PBS), pH 7.4, sterile

-

Complete cell culture medium

-

Live cells cultured on glass-bottom dishes, chamber slides, or in suspension

-

Fluorescence microscope with appropriate filter sets (e.g., FITC for green, TRITC or Texas Red for red)

Procedure:

-

Stock Solution Preparation: Prepare a 1 mg/mL stock solution of Acridine Orange in sterile water or DMSO.[1][4] Protect the solution from light and store it at 4°C.

-

Cell Preparation: Culture cells to the desired confluency.

-

Working Solution Preparation: Freshly prepare a working solution by diluting the Acridine Orange stock solution in pre-warmed (37°C) complete cell culture medium or PBS to a final concentration of 1-5 µM.[1] The optimal concentration should be determined empirically for each cell type.

-

Staining:

-

For adherent cells, remove the culture medium and add the Acridine Orange working solution.

-

For suspension cells, a 1:1 mixture of the cell suspension and the staining solution can be used.

-

-

Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.[1][5]

-

Washing: Gently wash the cells twice with pre-warmed PBS or complete culture medium to remove excess dye and reduce background fluorescence.[1][2][5]

-

Imaging: Add fresh, pre-warmed PBS or culture medium to the cells. Immediately visualize the cells using a fluorescence microscope. Use a blue excitation filter to observe the green fluorescence of the nucleus (dsDNA) and a green excitation filter to observe the red fluorescence of the cytoplasm and nucleoli (RNA).[1]

Protocol 2: Staining of Acidic Vesicular Organelles (AVOs) for Autophagy Detection

This protocol is optimized for the visualization and qualitative analysis of AVOs, which is a key indicator of autophagic activity.

Materials:

-

Same as Protocol 1

-

Autophagy inducer (e.g., rapamycin, starvation medium) (optional, for positive control)

Procedure:

-

Cell Seeding and Treatment (Optional): Seed cells and allow them to adhere overnight. Treat cells with an autophagy inducer if desired.

-

Stock and Working Solution Preparation: Follow steps 1 and 3 from Protocol 1. A final concentration of 1-5 µg/mL is recommended.[4][5]

-

Staining: Remove the culture medium and add the pre-warmed Acridine Orange working solution.

-

Incubation: Incubate for 15-30 minutes at 37°C in a CO₂ incubator.[4][5]

-

Washing: Gently wash the cells two to three times with pre-warmed PBS or complete medium.[4]

-

Imaging: Immediately image the cells using a fluorescence microscope. Autophagic cells will exhibit an increase in the number and intensity of red/orange fluorescent vesicles (AVOs).[5] The nucleus will appear green.

Visualizations

Caption: General workflow for live-cell staining with Acridine Orange.

Caption: Differential fluorescence of Acridine Orange in cellular compartments.

References

Application Notes and Protocols: Acridine Hydrochloride Staining for Fixed Cells

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the fluorescent staining of fixed cells using acridine (B1665455) hydrochloride, a method widely employed for the visualization of nucleic acids.

Introduction

Acridine hydrochloride, commonly known as Acridine Orange (AO), is a versatile, cell-permeable fluorescent dye with metachromatic properties.[1] It is a valuable tool in cell biology for the differential staining of nucleic acids.[1][2] The fluorescence emitted by AO changes depending on its interaction with different cellular components, primarily DNA and RNA.[1][3] This characteristic allows for the simultaneous visualization and analysis of nuclear and cytoplasmic nucleic acid distribution within fixed cells.

Principle of Staining

Acridine Orange is a cationic dye that intercalates into double-stranded DNA (dsDNA), and upon excitation with blue light, it emits green fluorescence.[1] In contrast, it interacts with single-stranded RNA (ssRNA) and denatured DNA through electrostatic interactions, leading to the formation of aggregates that emit red-orange fluorescence.[1] In fixed cells, where cellular pH gradients are disrupted, AO primarily stains the nucleic acids.[1] This results in green fluorescence from the nuclear DNA and red-orange fluorescence from cytoplasmic and nucleolar RNA, providing insights into nucleic acid distribution and content.[1]

Materials and Reagents

| Reagent | Preparation and Notes | Storage |

| This compound (Acridine Orange) | Prepare a stock solution of 1 mg/mL in sterile water.[1] | Store at room temperature. |

| Phosphate-Buffered Saline (PBS) | pH 7.4 | Room Temperature |

| Fixative Solution | 4% Paraformaldehyde (PFA) in PBS or ice-cold Methanol (B129727).[1] PFA solution should be freshly made.[4] | 4% PFA at 4°C; Methanol at -20°C |

| Permeabilization Buffer (Optional) | 0.1% Triton X-100 in PBS (for PFA-fixed cells).[1] | Room Temperature |

| Mounting Medium | Non-fluorescent mounting medium. | Room Temperature |

Experimental Protocol

This protocol outlines the steps for staining fixed cells grown on coverslips or slides.

Cell Preparation and Fixation

-

Cell Culture : Grow cells to the desired confluency on sterile glass coverslips or microscope slides in a culture dish.

-

Washing : Gently wash the cells twice with PBS to remove any residual culture medium.

-

Fixation :

-

Washing after Fixation : Wash the cells three times with PBS for 5 minutes each to remove the fixative.[1]

Permeabilization (for PFA-fixed cells)

-

If cells were fixed with PFA, incubate them with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature to permeabilize the cell membranes.[1]

-

Wash the cells three times with PBS for 5 minutes each.

Staining

-

Prepare Staining Solution : Dilute the Acridine Orange stock solution in PBS to a final working concentration of 1-5 µg/mL.[1] Prepare this solution fresh.

-

Incubation : Add the Acridine Orange working solution to the fixed cells, ensuring the entire surface is covered. Incubate for 15-30 minutes at room temperature in the dark.[1]

-

Washing : Remove the staining solution and wash the cells extensively with PBS to remove any unbound dye.[1]

Mounting and Imaging

-

Mounting : Invert the coverslip onto a clean microscope slide with a drop of non-fluorescent mounting medium.

-

Imaging : Immediately visualize the stained cells using a fluorescence microscope equipped with a blue light excitation filter.[1] Capture images in both the green and red fluorescence channels.

Data Interpretation

The expected fluorescence patterns in appropriately stained fixed cells are summarized below.

| Cellular Compartment | Nucleic Acid Type | Expected Fluorescence |

| Nucleus | Double-stranded DNA (dsDNA) | Green[1][6] |

| Nucleolus | Ribosomal RNA (rRNA) | Red-Orange[1] |

| Cytoplasm | Ribosomal RNA (rRNA), messenger RNA (mRNA) | Red-Orange[1] |

Experimental Workflow

Caption: Workflow for this compound staining of fixed cells.

Signaling Pathway Visualization

The mechanism of this compound staining is based on its direct interaction with nucleic acids rather than a complex signaling pathway. The differential fluorescence is a result of the dye's molecular arrangement upon binding to double-stranded versus single-stranded nucleic acids.

Caption: Mechanism of differential fluorescence in this compound staining.

Safety Precautions

This compound is considered hazardous.[7] It can cause skin and serious eye irritation.[7] Always handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8] Work in a well-ventilated area or under a chemical fume hood. In case of contact, rinse the affected area immediately with plenty of water.[7] For detailed safety information, refer to the Safety Data Sheet (SDS).[7][8]

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Weak or No Signal | Low dye concentration. | Increase the concentration of Acridine Orange (up to 5 µg/mL). |

| Insufficient incubation time. | Increase the incubation time (up to 30 minutes). | |

| Excessive washing. | Reduce the number or duration of washing steps after staining. | |

| High Background | Incomplete removal of unbound dye. | Increase the number and duration of washing steps after staining. |

| Dye precipitation. | Filter the staining solution before use. | |

| Incorrect Staining Pattern | Cell death or apoptosis. | In apoptotic cells, chromatin condensation can lead to brighter green fluorescence.[1] |

| RNA degradation. | Ensure proper sample handling to prevent RNA degradation. | |

| Inappropriate filter sets. | Use a fluorescence microscope with appropriate filters for blue light excitation and green/red emission. |

References

Acridine Hydrochloride: Application Notes and Protocols for Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using acridine (B1665455) hydrochloride, a versatile fluorescent dye, for various applications in fluorescence microscopy. This document details the underlying principles, experimental protocols, and data interpretation for visualizing cellular components and processes.

Principle of Action

Acridine hydrochloride is a cell-permeable, metachromatic fluorescent dye.[1] Its fluorescence emission is dependent on its interaction with different cellular macromolecules and the local pH.[2][3] This property allows for the differential staining of various cellular compartments.

-

Nucleic Acids: this compound intercalates into double-stranded DNA (dsDNA) and emits green fluorescence.[2][4] It can also bind to single-stranded DNA (ssDNA) and RNA, resulting in red-orange fluorescence.[4]

-

Acidic Organelles: As a weak base, this compound accumulates in acidic compartments such as lysosomes and autophagosomes.[4][5][6] In these low-pH environments, the dye becomes protonated and forms aggregates, leading to a bright red-orange fluorescence.[1][7][8]

This differential staining makes this compound a powerful tool for assessing cell viability, apoptosis, autophagy, and lysosomal function.[4]

Quantitative Data Summary

The optimal concentration and incubation time for this compound staining can vary depending on the cell type and specific application. The following table summarizes typical working concentrations and spectral properties.

| Parameter | Value | Reference |

| Stock Solution Concentration | 1 mg/mL in distilled water or PBS | [4] |

| Working Concentration for Lysosome Staining | 0.5 - 5.0 µM (or 1-5 µg/mL) | [1][6][7] |

| Working Concentration for Nucleic Acid Staining | 1 µM | [9] |

| Working Concentration for Apoptosis/Necrosis | 1 µg/mL (in conjunction with Ethidium (B1194527) Bromide) | [4] |

| Incubation Time | 15 - 30 minutes | [4][7] |

| Excitation Wavelength (Green Fluorescence) | ~488 nm / 502 nm | [10] |

| Emission Wavelength (Green Fluorescence) | ~525 nm / 530 nm | [10] |

| Excitation Wavelength (Red/Orange Fluorescence) | ~460 nm / 475 nm | |

| Emission Wavelength (Red/Orange Fluorescence) | ~640 nm / 650 nm | [10] |

Experimental Protocols

Protocol 1: Staining of Acidic Organelles (Lysosomes) in Live Cells

This protocol is designed for the visualization of lysosomes and other acidic vesicles in living cells.

Materials:

-

This compound stock solution (1 mg/mL in sterile water)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Cultured cells on coverslips or in imaging dishes

-

Fluorescence microscope with appropriate filters

Procedure:

-

Prepare Staining Solution: Dilute the this compound stock solution in complete cell culture medium to a final working concentration of 1-5 µg/mL.[1]

-

Cell Staining: Remove the existing culture medium from the cells and replace it with the this compound-containing medium.

-

Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator, protected from light.[4]

-

Washing: Gently wash the cells twice with pre-warmed PBS to remove excess stain.[9]

-

Imaging: Add fresh, pre-warmed cell culture medium or PBS to the cells. Observe the cells immediately under a fluorescence microscope using a blue excitation filter.[4]

Expected Results:

-

Cytoplasm and Nucleus: Faint green fluorescence.[4]

-

Acidic Organelles (Lysosomes): Bright red-orange punctate fluorescence.[4]

Protocol 2: Differential Staining of Live, Apoptotic, and Necrotic Cells

This protocol utilizes this compound in combination with ethidium bromide to distinguish between different cell populations.

Materials:

-

This compound stock solution (1 mg/mL in distilled water)

-

Ethidium Bromide stock solution (1 mg/mL in distilled water)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Cell suspension

-

Fluorescence microscope with appropriate filters

Procedure:

-

Prepare Staining Solution: Prepare a staining solution by mixing this compound and Ethidium Bromide in PBS to final concentrations of 1 µg/mL each.[4]

-

Cell Staining: Add 1 µL of the staining solution to 25 µL of the cell suspension.

-

Incubation: Incubate for 5-15 minutes at room temperature, protected from light.[4]

-

Sample Preparation: Place 10 µL of the stained cell suspension on a microscope slide and cover with a coverslip.

-

Imaging: Observe under a fluorescence microscope using a blue excitation filter.[4]

Expected Results:

-

Live Cells: Green nucleus with an intact structure.[4]

-

Early Apoptotic Cells: Bright green nucleus with chromatin condensation, visible as green fragments.[4]

-

Late Apoptotic Cells: Orange to red nucleus with condensed or fragmented chromatin.[4]

-

Necrotic Cells: Uniformly orange to red nucleus with no chromatin condensation.[4]

Visualizations

Caption: Experimental workflow for staining live cells with this compound.

Caption: Mechanism of this compound fluorescence in different cellular compartments.

References

- 1. benchchem.com [benchchem.com]

- 2. Acridine Orange Staining: Principle, Procedure, Results • Microbe Online [microbeonline.com]

- 3. Acridine orange - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. Acridine Orange: A Review of Novel Applications for Surgical Cancer Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Real-Time Monitoring of Lysosomal Membrane Permeabilization Using Acridine Orange - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biomol.com [biomol.com]

- 8. antibodiesinc.com [antibodiesinc.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. selleckchem.com [selleckchem.com]

Application Notes and Protocols for Cell Cycle Analysis Using Acridine Hydrochloride in Flow Cytometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell cycle analysis is a fundamental technique in cellular and molecular biology, providing critical insights into the mechanisms of cell growth, proliferation, and differentiation. It is an indispensable tool in cancer research and drug development for assessing the cytostatic and cytotoxic effects of novel therapeutic agents. Acridine (B1665455) hydrochloride, a metachromatic fluorescent dye, offers a reliable and straightforward method for analyzing cell cycle distribution using flow cytometry. This document provides detailed application notes and protocols for the utilization of acridine hydrochloride in cell cycle analysis.

This compound is the water-soluble salt of acridine orange.[1] This cell-permeable dye intercalates into double-stranded DNA (dsDNA), emitting green fluorescence, and binds to single-stranded DNA (ssDNA) and RNA via electrostatic interactions, which results in red fluorescence.[2][3] This differential staining allows for the simultaneous quantification of DNA and RNA content within a cell population, enabling the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M) and the identification of quiescent and actively cycling cells.

Principle of the Method

The differential staining of nucleic acids by this compound is the basis for its application in cell cycle analysis. The staining mechanism relies on the distinct structural states of DNA and RNA within the cell and the dye's concentration-dependent fluorescence properties.

-

Intercalation into dsDNA (Green Fluorescence): In its monomeric form, at low concentrations, this compound intercalates into the double helix of DNA. This binding results in a complex that, when excited by blue light (typically a 488 nm laser), emits green fluorescence with a maximum emission around 525-530 nm.[1][4] The intensity of the green fluorescence is directly proportional to the amount of dsDNA in the cell. Therefore, cells in the G2/M phase (with twice the DNA content of G1 cells) will exhibit approximately double the green fluorescence intensity of cells in the G0/G1 phase. Cells in the S phase, actively synthesizing DNA, will have intermediate levels of green fluorescence.

-

Binding to ssDNA and RNA (Red Fluorescence): At higher local concentrations, this compound molecules aggregate. This occurs when the dye binds to the phosphate (B84403) backbone of single-stranded nucleic acids like RNA and denatured (single-stranded) DNA. These aggregates, upon excitation, emit red fluorescence with a maximum emission around 650 nm.[1][2] Since the RNA content of cells increases as they prepare for division, actively cycling cells (late G1, S, and G2/M) will have higher red fluorescence compared to quiescent cells (G0).

By plotting green fluorescence (DNA content) against red fluorescence (RNA content) in a bivariate dot plot, different cell cycle phases can be effectively resolved.

Signaling Pathways and Logical Relationships

The use of this compound for cell cycle analysis is not directly linked to a specific signaling pathway but rather provides a readout of the downstream consequences of various cellular signaling events that regulate cell cycle progression. The logical relationship of the staining is based on the central dogma of molecular biology and the process of cell division.

Caption: Logical relationship of this compound staining and fluorescence detection.

Application Data

The following table summarizes the key quantitative parameters for cell cycle analysis using this compound.

| Parameter | Value/Range | Notes |

| Excitation Wavelength | 488 nm | Standard blue laser line on most flow cytometers. |

| Emission Wavelength (Green) | 525 - 530 nm | Corresponds to dsDNA content. |

| Emission Wavelength (Red) | > 600 nm (typically ~650 nm) | Corresponds to ssDNA and RNA content. |

| Stock Solution Concentration | 1 - 2 mg/mL in dH₂O | Store protected from light at 4°C.[5] |

| Working Solution Concentration | 1 - 20 µg/mL | The optimal concentration may vary depending on the cell type and experimental conditions. A common final concentration is around 20 µg/mL.[5][6] |

| Cell Density for Staining | 1 x 10⁵ - 1 x 10⁶ cells/mL | |

| Incubation Time | 1 - 15 minutes | Staining is rapid; prolonged incubation can lead to cytotoxicity.[5] |

| Incubation Temperature | Room Temperature or on Ice | |

| Expected Fluorescence Ratios | ||

| G0/G1 Phase | Low Green, Low Red | Quiescent cells (G0) have the lowest RNA content. |

| S Phase | Intermediate Green, Higher Red | DNA synthesis and increasing RNA content. |

| G2/M Phase | High Green, High Red | Double the DNA content of G1 and high RNA content. |

Experimental Protocols

Reagent Preparation

5.1.1. This compound Stock Solution (1 mg/mL)

-

Weigh out 10 mg of this compound powder.

-

Dissolve in 10 mL of sterile, deionized water (dH₂O).

-

Mix thoroughly until fully dissolved.

-

Store in a light-protected container at 4°C.

5.1.2. Staining Buffer A (Permeabilization Buffer)

-

Triton X-100: 0.1% (v/v)

-

Sucrose: 0.2 M

-

Disodium EDTA: 10⁻⁴ M

-

Citrate-phosphate buffer (pH 3.0): 2 x 10⁻² M

-

Adjust final pH to approximately 3.5.[5]

5.1.3. Staining Buffer B (Staining Solution Buffer)

-

NaCl: 0.1 M

-

Citrate-phosphate buffer (pH 3.8): 1 x 10⁻² M[5]

5.1.4. This compound Working Solution (20 µg/mL)

-

Dilute the 1 mg/mL stock solution 1:50 in Staining Buffer B. For example, add 20 µL of stock solution to 980 µL of Staining Buffer B.

-

Prepare this solution fresh for each experiment and keep it on ice, protected from light.[5]

Staining Protocol for Suspension Cells

Caption: Experimental workflow for staining suspension cells with this compound.

-

Harvest 1 x 10⁵ to 1 x 10⁶ cells by centrifugation.

-

Wash the cells once with ice-cold phosphate-buffered saline (PBS).

-

Resuspend the cell pellet in 100 µL of residual PBS or cell culture medium.

-

Gently vortex the cell suspension while adding 0.5 mL of ice-cold Staining Buffer A.

-

Incubate for 1 minute at room temperature.[5]

-

Gently vortex the cell suspension while adding 0.5 mL of the ice-cold this compound Working Solution.

-

Analyze the sample immediately on a flow cytometer equipped with a 488 nm laser.

Staining Protocol for Adherent Cells

-

Culture adherent cells on plates or flasks until they reach the desired confluency.

-

Aspirate the culture medium and wash the cells once with PBS.

-

Harvest the cells by trypsinization.

-

Neutralize the trypsin with complete culture medium and transfer the cell suspension to a centrifuge tube.

-

Proceed with the staining protocol for suspension cells starting from step 1.

Flow Cytometry Analysis

-

Set up the flow cytometer with a 488 nm excitation laser.

-

Collect green fluorescence using a bandpass filter appropriate for ~530 nm (e.g., 530/30 nm).

-

Collect red fluorescence using a long-pass filter appropriate for >600 nm (e.g., 650 nm LP).

-

Create a bivariate dot plot of green fluorescence (x-axis, linear scale) versus red fluorescence (y-axis, logarithmic or linear scale).

-

Gate on the single-cell population using forward scatter (FSC) and side scatter (SSC) to exclude debris and cell aggregates.

-

Within the single-cell gate, identify and gate the populations corresponding to G0/G1, S, and G2/M phases based on their green and red fluorescence intensities.

-

Acquire a sufficient number of events (typically 10,000 - 20,000) for statistically significant analysis.

Troubleshooting

| Issue | Possible Cause | Solution |

| Weak or No Signal | Insufficient dye concentration. | Optimize the concentration of the this compound working solution. |

| Improper filter sets on the flow cytometer. | Ensure the correct filters for green (~530 nm) and red (>600 nm) emission are in place.[6] | |

| High Background Fluorescence | Excess dye in the solution. | Wash the cells with PBS after staining (though this may affect the red fluorescence signal). |

| Cell death leading to non-specific staining. | Use a viability dye to exclude dead cells from the analysis. | |

| Poor Resolution of Cell Cycle Phases | Cell clumping. | Ensure a single-cell suspension by gentle pipetting or filtering. |

| Inappropriate voltage settings for detectors. | Adjust the photomultiplier tube (PMT) voltages to ensure the cell populations are on scale and well-separated. | |

| Incorrect compensation settings. | Although spectral overlap is less of an issue with AO alone, ensure proper compensation if using other fluorochromes. |

Conclusion

This compound provides a robust and informative method for cell cycle analysis by flow cytometry. Its ability to differentially stain DNA and RNA allows for a more detailed characterization of cell populations compared to DNA-only stains. By following the detailed protocols and understanding the principles outlined in these application notes, researchers can effectively utilize this compound to investigate cell cycle dynamics in various experimental systems, contributing to advancements in basic research and therapeutic development.

References

- 1. bio-techne.com [bio-techne.com]

- 2. Acridine orange - Wikipedia [en.wikipedia.org]

- 3. Acridine Orange | AAT Bioquest [aatbio.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Acridine Orange for Cell Cycle Analysis | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]

- 6. benchchem.com [benchchem.com]

Application Notes and Protocols: Acridine Hydrochloride Staining for Autophagy Detection

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for utilizing acridine (B1665455) hydrochloride, commonly known as Acridine Orange (AO), for the detection and quantification of autophagy. This method is a rapid and cost-effective tool for assessing the late stages of autophagy by monitoring the formation of acidic vesicular organelles (AVOs).

Introduction to Autophagy and Acridine Orange Staining

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components. It plays a crucial role in cellular homeostasis, and its dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders. A key event in autophagy is the fusion of autophagosomes with lysosomes to form autolysosomes, which are highly acidic.

Acridine Orange (AO) is a fluorescent, cell-permeable dye that exhibits metachromatic properties, making it a valuable tool for studying these acidic compartments. In its monomeric form, at neutral pH within the cytoplasm and nucleus, AO fluoresces green. However, in the acidic environment of AVOs, such as autolysosomes, the dye becomes protonated and aggregates, causing a shift in its fluorescence emission to red.[1][2][3] This change in fluorescence allows for the visualization and quantification of the late stages of autophagy. An increase in the red-to-green fluorescence intensity ratio is indicative of an increase in the volume of AVOs and, consequently, an induction of autophagy.[1][4]

Principle of Acridine Orange Staining for Autophagy

The principle of AO staining for autophagy detection is based on its pH-dependent accumulation and spectral properties.

Quantitative Data Summary

The following table summarizes key quantitative parameters for AO staining in autophagy detection, compiled from various sources.

| Parameter | Value | Notes |

| Staining Concentration | 1 µg/mL | A commonly used concentration for flow cytometry and fluorescence microscopy.[3] |

| Incubation Time | 15 - 30 minutes | Incubation time may need optimization depending on the cell type. |

| Incubation Temperature | 37°C | Standard cell culture incubation temperature.[3] |

| Excitation Wavelength | ~488 nm | Compatible with standard blue laser lines in flow cytometers and fluorescence microscopes.[5] |

| Green Emission | ~525 nm | Detected in the FITC channel. |

| Red Emission | ~650 nm | Detected in the PE or TRITC channel.[6] |

Experimental Protocols

Materials

-

Acridine Orange (hydrochloride salt)

-

Phosphate-buffered saline (PBS), pH 7.4